Enhanced Plasma Half-Life via Amide Bond Stability vs. Parent Valine
In the context of angiotensin-converting enzyme (ACE) inhibitors, replacing the standard L-valine moiety with an L-valinamide group significantly enhances the compound's plasma half-life. This effect is attributed to the amide bond's increased resistance to proteolysis compared to the parent amino acid's carboxyl group .
| Evidence Dimension | Plasma Half-Life |
|---|---|
| Target Compound Data | 8.7 hours |
| Comparator Or Baseline | 2.5 hours (Compound with L-valine) |
| Quantified Difference | 3.48-fold increase |
| Conditions | Rat model, in vivo pharmacokinetic study |
Why This Matters
This differentiation is critical for the design of long-acting therapeutic peptides and peptidomimetics, where extending the duration of action is a primary goal for improving patient compliance and efficacy.
